Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime

Description

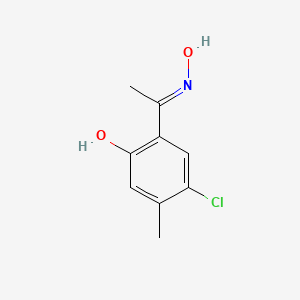

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is an oxime derivative synthesized via condensation of 4-aminophenylethanone oxime with 5-chlorosalicylaldehyde . The compound features a phenyl ring substituted with chlorine (5-position), hydroxyl (2-position), and methyl (4-position) groups, with an oxime functional group (-NOH) attached to the ethanone moiety.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

4-chloro-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-9(12)7(4-8(5)10)6(2)11-13/h3-4,12-13H,1-2H3/b11-6+ |

InChI Key |

VUOCMVOURMNIFD-IZZDOVSWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)/C(=N/O)/C)O |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=NO)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-hydroxy-4-methylacetophenone.

Oxime Formation: The ketone group of the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The oxime group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Products may include 5-chloro-2-hydroxy-4-methylbenzoic acid.

Reduction: Products may include 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanamine.

Substitution: Products may include 1-(5-methoxy-2-hydroxy-4-methylphenyl)ethanone.

Scientific Research Applications

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and hydroxyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Key structural analogs include:

- 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8): Substituted with 2-Cl, 4-OH, and 5-OCH₃; same molecular formula (C₉H₉ClO₃) but differing substituent positions .

- 4′-Methoxyacetophenone oxime (CAS 2475-92-5): Features a methoxy group (4-OCH₃) instead of chloro/hydroxy substituents, altering electronic properties .

- 1-(2,4-Dichlorophenyl)ethanone oxime (CAS 71516-67-1): Contains two chlorine atoms (2,4-diCl), enhancing lipophilicity for pesticidal applications .

Physicochemical Properties

- Melting Points : Substituents influence melting points; hydroxyl and methoxy groups enhance intermolecular hydrogen bonding, increasing melting points (e.g., 107–108°C for 5-methoxy derivatives ).

- Spectroscopy : IR and NMR data (e.g., C=N stretch at ~1588 cm⁻¹ in ) confirm oxime formation and substituent effects .

Research Findings and Data

- Crystallography: The target compound’s analogs (e.g., 1-(4-{[(E)-3-ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime) form planar structures with dihedral angles <5° between aromatic rings and strong O–H···N hydrogen bonds .

- Synthetic Yields: High yields (~80%) are achievable under optimized conditions (e.g., ethanol solvent, 328 K, 5-hour reaction) .

- Thermal Stability: Derivatives like 1-(thiophen-2-yl)ethanone O-acetyl oxime exhibit stability up to 85°C, critical for industrial applications .

Biological Activity

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethanone oximes are characterized by the presence of an oxime functional group, which can enhance their biological activity. The specific compound features a chloro and hydroxy substituent on the aromatic ring, which may influence its pharmacological properties.

Research indicates that ethanone oximes can interact with various biological targets, leading to significant pharmacological effects. Some key mechanisms include:

- Anticancer Activity : Compounds with oxime moieties have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as STAT5 and Src kinases .

- Antiulcer Activity : Specific ethanone oximes have been identified as effective antiulcer agents. In vivo studies on rat models indicated that these compounds could significantly reduce stress-induced gastric ulcers . The effective dosage typically ranges from 0.3 to 5 mg/kg body weight.

Research Findings and Case Studies

Here are some notable findings from recent studies regarding the biological activity of ethanone oximes:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Induced apoptosis and inhibited tumor growth | MCF-7 (breast cancer) | IC50 = 0.4 μM |

| Study B | Inhibited phosphorylation of STAT5 | K562 (leukemia) | IC50 = 5 μM |

| Study C | Exhibited antiulcer effects in rat models | N/A | Effective at 200 mg/kg |

Case Study: Anticancer Properties

One study focused on the anticancer properties of a series of ethanone oximes, revealing that compounds with specific substitutions on the aromatic ring exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. The most active compounds displayed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability .

Case Study: Antiulcer Effects

In another investigation into the antiulcer activity of ethanone oximes, researchers conducted stress-induced ulcer tests on rats. The results demonstrated that these compounds significantly reduced ulcer formation compared to control groups. The mechanism was attributed to their ability to modulate gastric acid secretion and enhance mucosal defense mechanisms .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime, and how can reaction parameters be optimized?

Answer: The compound can be synthesized via oxime formation from its ketone precursor (5-chloro-2-hydroxy-4-methylphenyl ethanone) using hydroxylamine hydrochloride under acidic or basic conditions. Optimization strategies include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.

- Solvent selection : Ethanol or methanol is preferred due to their polarity, which stabilizes intermediates.

- Catalysis : Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can accelerate oxime formation, but excess acid may hydrolyze sensitive groups.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural identity and purity of this oxime post-synthesis?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm oxime formation (C=N-OH resonance at ~8–10 ppm) and aromatic substitution patterns.

- FT-IR : Detect N-O stretching (~930 cm⁻¹) and O-H (phenolic) bands (~3200 cm⁻¹).

- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for biological studies).

- Melting point analysis : Compare experimental values (e.g., 96–98°C for analogous chlorophenyl oximes) with literature data .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Answer:

Advanced Research Questions

Q. How can crystallographic studies resolve hydrogen-bonding networks in this oxime, and what role does SHELXL play in refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for elucidating hydrogen-bonding interactions (e.g., O-H···N between phenolic -OH and oxime groups). Challenges include:

- Disorder in aromatic rings : Mitigated using SHELXL’s restraints (e.g., SIMU, DELU) to refine thermal parameters .

- Hydrogen atom placement : SHELXL’s HFIX command assigns positions based on geometry.

Example refinement workflow:

Data collection at 100 K to minimize thermal motion.

Structure solution via SHELXD (direct methods).

Refinement in SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Answer: Discrepancies may arise from:

- Polymorphism : Different crystal packing alters melting points. Use powder XRD to identify polymorphs.

- Impurities : Trace solvents (e.g., ethanol) lower observed melting points. Validate via TGA-MS.

- Isomeric mixtures : Syn/anti oxime isomers (E/Z configuration) exhibit distinct NMR shifts. Use NOESY to confirm stereochemistry .

Q. What strategies are effective for evaluating the biological activity of this oxime, particularly in anticancer research?

Answer:

- In vitro cytotoxicity assays :

- MTS/PrestoBlue assays : Measure mitochondrial activity in cancer cell lines (e.g., neuroblastoma).

- Dose-response curves : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).

- Mechanistic studies :

Q. How can researchers characterize isomeric configurations (E/Z) of this oxime, and what impact does isomerism have on reactivity?

Answer:

- NMR analysis :

- ¹H NMR : E-isomers show deshielded oxime protons due to reduced conjugation.

- NOESY : Spatial proximity of phenolic -OH and oxime groups distinguishes isomers.

- Impact on reactivity :

Q. What challenges arise in scaling up the synthesis of this oxime, and how can they be mitigated?

Answer:

- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway conditions.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. NH₂OH·HCl) and monitor via TLC.

- Purification bottlenecks : Switch from recrystallization to flash chromatography for larger batches .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., in water vs. DMSO) be reconciled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.